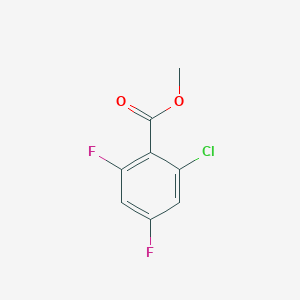

Methyl 2-chloro-4,6-difluorobenzoate

Description

Significance of Fluorine and Chlorine Substituents in Organic Synthesis

The incorporation of fluorine and chlorine atoms into organic molecules is a widely used strategy to modulate their physicochemical and biological properties.

Fluorine , with its high electronegativity and small size, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidation by enzymes like cytochrome P450. Furthermore, fluorine can increase a drug's binding affinity to its target protein and improve membrane permeation. These benefits have led to the prevalence of fluorine-containing groups in a wide array of pharmaceuticals, including those for treating depression, bacterial infections, and inflammation.

Chlorine also plays a crucial role as a substituent in synthetic organic chemistry and drug design. The presence of a chlorine atom on an aromatic ring can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. It serves as a vital tool for probing structure-activity relationships and can be essential for a compound's biological activity. Like fluorine, chlorine can influence the electronic nature of the aromatic ring and provide additional binding interactions with biological targets. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry for treating a vast range of diseases.

Structural Characteristics of the Benzoate (B1203000) Ester Moiety

The benzoate ester moiety consists of a benzene (B151609) ring attached to the carbonyl carbon of an ester group (-COOR). This structural unit is generally stable but possesses well-defined reactivity that is crucial for its role in synthesis.

The carbonyl group makes the ester susceptible to nucleophilic acyl substitution. Common reactions include:

Hydrolysis: Benzoate esters can be cleaved back to the corresponding benzoic acid and alcohol under either acidic or basic conditions.

Transesterification: Reaction with another alcohol, typically under acid or base catalysis, can exchange the alcohol portion of the ester.

Aminolysis: Esters react with ammonia (B1221849) or amines to form amides.

Reduction: Depending on the reducing agent, esters can be reduced to primary alcohols or aldehydes.

Organometallic Reactions: Grignard reagents react with esters to form tertiary alcohols.

The reactivity of the ester can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine and chlorine atoms in Methyl 2-chloro-4,6-difluorobenzoate, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Overview of Research Trajectories for this compound and Analogous Compounds

Detailed research findings specifically focused on this compound (CAS No. 1261869-14-0) are limited in publicly accessible literature. However, its structural motifs suggest its primary role is as a specialized building block or intermediate in the synthesis of more complex molecules. The research trajectory for such a compound typically involves its preparation from a corresponding acid and its subsequent use in reactions that modify or replace the ester group or utilize the halogenated ring in coupling reactions.

The synthesis of the parent acid, 2-chloro-4,6-difluorobenzoic acid, is the first critical step. While specific methods for this exact isomer are not widely published, analogous compounds are often prepared through multi-step sequences involving diazotization, fluorination, and oxidation of substituted toluenes or anilines.

Once synthesized, this compound can be used in various synthetic pathways. For instance, halogenated benzoic acids and their esters are known intermediates in the synthesis of pharmaceuticals, such as stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for treating obesity. Polychlorofluorinated benzoic acid esters are also explored in the development of potent phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases. nih.gov The specific substitution pattern of this compound makes it a candidate for creating highly specialized target molecules where precise electronic and steric properties are required.

Research on analogous compounds provides further insight into potential applications. For example, 2,6-difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron (B1670561) and is used in the synthesis of other complex molecules. The study of various halogenated aromatic esters continues to be a fertile area of research, driven by the quest for new pharmaceuticals and functional materials with enhanced properties. nih.gov

Compound Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1261869-14-0 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)Cl)F |

Table 2: Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-chloro-2,6-difluorobenzoate | 773134-12-6 | C₈H₅ClF₂O₂ | 206.57 |

| Methyl 2,6-difluorobenzoate | 13671-00-6 | C₈H₆F₂O₂ | 172.13 |

| 2,6-Difluorobenzoic acid | 385-00-2 | C₇H₄F₂O₂ | 158.10 |

| 2-Chloro-4-fluorobenzoic acid | 2252-51-9 | C₇H₄ClFO₂ | 174.56 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTGSYGWBGMUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857436 | |

| Record name | Methyl 2-chloro-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128800-36-2 | |

| Record name | Methyl 2-chloro-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for Methyl 2-chloro-4,6-difluorobenzoate

A retrosynthetic analysis of this compound provides a logical framework for devising its synthetic routes. The primary disconnection is at the ester linkage, leading to 2-chloro-4,6-difluorobenzoic acid and methanol (B129727). This simplifies the synthetic challenge to the formation of the polysubstituted benzoic acid.

Further disconnection of the 2-chloro-4,6-difluorobenzoic acid precursor reveals several potential synthetic strategies. The chloro and fluoro substituents on the aromatic ring can be introduced through various halogenation and fluorination reactions. The carboxylic acid group can be formed from the oxidation of a corresponding toluene (B28343) derivative or through carbonylation of an aryl halide. A key precursor in many approaches is a difluorinated aromatic compound, which is then further functionalized.

Established and Emerging Synthetic Pathways for Fluorinated Benzoates

The synthesis of fluorinated benzoates like this compound relies on a toolbox of established and innovative organic reactions. These methods are essential for the controlled introduction of fluorine and other substituents onto the aromatic ring.

The final step in the synthesis of this compound is typically an esterification reaction. This involves the conversion of the corresponding carboxylic acid, 2-chloro-4,6-difluorobenzoic acid, into its methyl ester.

Common methods for this transformation include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction with Alkylating Agents: Reagents like dimethyl sulfate can be used to methylate the carboxylic acid, often under basic conditions. google.com

The choice of esterification method can depend on the scale of the reaction and the presence of other functional groups in the molecule.

Achieving the correct substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of this compound. Regioselective halogenation reactions are employed to introduce chlorine and fluorine atoms at specific positions.

Recent advancements in this area include the use of specific reagents and catalysts to control the position of halogenation. For instance, N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) can provide mild and regioselective halogenation of a variety of aromatic compounds. organic-chemistry.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of aromatic rings. nih.govnih.gov

The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of subsequent halogenation steps. For example, in the synthesis of related compounds, the regioselectivity of halogen-metal exchange reactions is influenced by the electronic nature of the substituents already present on the ring. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto activated aromatic rings. In the context of synthesizing fluorinated benzoates, SNAr can be used to displace a leaving group, such as a halide, with another nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction. wikipedia.org

For difluorinated benzenes, SNAr reactions with nucleophiles like morpholine can exhibit regioselectivity that is influenced by the solvent system. researchgate.net This highlights the importance of reaction conditions in controlling the outcome of such substitutions. While SNAr is traditionally effective for electron-poor fluoroarenes, recent developments in organic photoredox catalysis have enabled the nucleophilic substitution of unactivated and even electron-rich fluoroarenes. nih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are crucial for the functionalization of fluorinated aromatic compounds. beilstein-journals.orgnih.govresearchgate.net

Commonly employed metal catalysts include palladium and nickel complexes. beilstein-journals.orgnih.govmdpi.com These catalysts can facilitate the coupling of aryl halides or triflates with a variety of partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling). mdpi.com

The activation of strong C-F bonds in these coupling reactions can be challenging but has seen significant progress. rsc.org Nickel-catalyzed reactions, in particular, have shown promise for the cross-coupling of fluoroaromatics. mdpi.com

Table 1: Examples of Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

| Coupling Reaction | Catalyst | Reactants | Product Type |

| Suzuki Coupling | Palladium or Nickel Complexes | Aryl Halide/Triflate + Arylboronic Acid | Biaryl |

| Negishi Coupling | Palladium or Nickel Complexes | Aryl Halide/Triflate + Organozinc Reagent | Biaryl |

| Sonogashira Coupling | Palladium/Copper Complexes | Aryl Halide/Triflate + Terminal Alkyne | Arylalkyne |

The synthesis of the key intermediate, 2-chloro-4,6-difluorobenzoic acid, often starts from commercially available fluorinated or chlorinated aromatic compounds. A variety of synthetic strategies can be employed to introduce the required substituents.

One common approach involves the multi-step synthesis from a simpler starting material. For example, 2,4-dichloro-3,5-difluorobenzoic acid has been synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.netresearchgate.net Similar strategies can be adapted for the synthesis of 2-chloro-4,6-difluorobenzoic acid.

Another route could involve the direct halogenation of a difluorobenzoic acid derivative. The synthesis of various difluorobenzoic acids, such as 2,4-difluorobenzoic acid and 3,5-difluorobenzoic acid, has been reported through methods like oxidation of the corresponding aldehydes or other multi-step sequences. google.comchemicalbook.comchemicalbook.com

Optimization of Reaction Conditions and Process Development

Influence of Solvents and Reagents on Yield and Selectivity

The selection of solvents and reagents is a critical determinant of the yield and selectivity in the esterification of 2-chloro-4,6-difluorobenzoic acid. In many Fischer esterification processes, the alcohol reactant, in this case, methanol, also serves as the solvent, being used in large excess to shift the reaction equilibrium towards the product side. masterorganicchemistry.comtamu.edu However, the choice of co-solvents and the nature of the acidic catalyst can have a significant impact.

Solvents:

The polarity and boiling point of the solvent can affect reaction rates and equilibrium position. While methanol is the most common choice, other solvents can be employed, particularly in industrial-scale production where recovery and recycling are important considerations. For instance, in the esterification of other substituted benzoic acids, solvents like benzene or toluene have been used, often in conjunction with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. operachem.com Solvent-free conditions have also been explored for the esterification of substituted benzoic acids using solid acid catalysts, which can offer environmental and processing advantages. ijstr.orgepa.gov

Reagents:

The primary reagents are 2-chloro-4,6-difluorobenzoic acid and methanol. The purity of these starting materials is crucial to avoid side reactions and ensure a high-quality final product. The choice of the acid catalyst is a key variable. Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The concentration of the catalyst must be carefully optimized, as excessive acidity can lead to side reactions, such as the dehydration of the alcohol or degradation of the reactants and products.

Heterogeneous catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been shown to be effective for the esterification of benzoic acids, offering the advantage of easier separation from the reaction mixture. ijstr.org Metal-organic frameworks (MOFs) like UiO-66-NH₂ have also been successfully used as heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids, demonstrating good catalytic performance. rsc.orgnih.govsemanticscholar.org

The following table summarizes the influence of different solvent and reagent systems on the esterification of analogous substituted benzoic acids.

| Catalyst System | Solvent | Reactants | Key Findings |

| Sulfuric Acid (H₂SO₄) | Methanol | Benzoic Acid | High yield (90%) achieved at 65°C. operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Benzene | D-Tartaric Acid, Benzyl (B1604629) Alcohol | Reaction driven to completion by removal of water using a Dean-Stark trap. operachem.com |

| Phosphoric Acid Modified Montmorillonite K-10 | Solvent-free | Substituted Benzoic Acids, Methanol/Benzyl Alcohol | High yields obtained with an equimolar amount of acid and alcohol and 10 wt% of the catalyst at reflux temperature. ijstr.org |

| UiO-66-NH₂ | Methanol | Fluorinated Aromatic Carboxylic Acids | Reduced reaction time by 58% compared to traditional BF₃·MeOH complex. rsc.orgnih.gov |

| Zirconocene Dichloride (Zr(Cp)₂Cl₂) | Benzotrifluoride | Benzoic Acid, 2-Phenylethanol | Effective catalysis at 80°C with 2 mol% catalyst loading. acs.org |

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that significantly affect the kinetics of the esterification reaction.

Temperature Effects:

The Fischer esterification is a reversible reaction that is typically conducted at elevated temperatures to increase the reaction rate. tamu.edu The reaction is generally performed at the reflux temperature of the alcohol or solvent being used. operachem.com For the synthesis of this compound using methanol as the solvent, this would correspond to a temperature of approximately 65°C at atmospheric pressure.

Increasing the temperature generally accelerates the reaction, allowing equilibrium to be reached more quickly. However, excessively high temperatures can lead to undesirable side reactions, such as ether formation from the alcohol or thermal degradation of the reactants or products. In a study on the esterification of fluorinated aromatic carboxylic acids with methanol using a UiO-66-NH₂ catalyst, the reaction was carried out at 150°C. researchgate.net This highlights that the optimal temperature can be highly dependent on the specific catalyst and reaction system.

Pressure Effects:

Most laboratory-scale Fischer esterifications are carried out at atmospheric pressure in glassware open to the atmosphere (through a condenser). However, conducting the reaction in a sealed vessel, such as under microwave conditions, can lead to an increase in both pressure and temperature, which can significantly enhance the reaction rate. researchgate.net This approach can lead to higher yields in shorter reaction times.

The effect of systematically varying external pressure on the kinetics of this specific esterification is not widely reported in the literature. However, for liquid-phase reactions with minimal volume change, the effect of pressure on the reaction rate is generally less pronounced than the effect of temperature. In industrial settings, pressure might be controlled to maintain the reaction mixture in the liquid phase at higher temperatures or to facilitate the removal of volatile byproducts.

The interplay between temperature and reaction time is crucial for process optimization. The following table illustrates typical temperature conditions for the esterification of related benzoic acids.

| Reaction System | Temperature (°C) | Pressure | Observations |

| Benzoic Acid, Methanol, H₂SO₄ | 65 | Atmospheric | Reaction completed at reflux. operachem.com |

| Fluorinated Aromatic Carboxylic Acids, Methanol, UiO-66-NH₂ | 150 | Sealed Vessel | Reaction time of 10 hours. researchgate.net |

| Benzoic Acid, 2-Phenylethanol, Zr(Cp)₂(CF₃SO₃)₂·THF | 80 | Atmospheric | Kinetic analysis performed at this temperature. acs.org |

| Ethyl-4-fluoro-3-nitrobenzoate Synthesis | Optimized via microwave | Sealed-vessel microwave | Temperature was an optimized parameter. researchgate.net |

Catalyst Selection and Loading for Scalable Synthesis

The choice of catalyst is paramount for developing a scalable, efficient, and economical synthesis of this compound. The ideal catalyst should be highly active, selective, stable, and, for industrial applications, preferably reusable.

Homogeneous Catalysts:

Traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective and inexpensive. masterorganicchemistry.com However, their use on a large scale presents challenges, including corrosion of equipment and the need for neutralization and separation from the product, which can generate significant waste streams. The loading of these catalysts is typically in the range of a few mole percent relative to the carboxylic acid.

Heterogeneous Catalysts:

For scalable synthesis, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and simplifies product purification. iiste.org A variety of solid acid catalysts have been investigated for esterification reactions.

Modified Clays: Montmorillonite K10 modified with phosphoric acid has been demonstrated as an efficient solid acid catalyst for the solvent-free esterification of substituted benzoic acids. A catalyst loading of 10 wt% relative to the benzoic acid was found to be optimal. ijstr.org

Metal-Organic Frameworks (MOFs): MOFs such as UiO-66-NH₂ have shown promise as catalysts for the esterification of fluorinated aromatic acids. These materials offer high surface areas and tunable acidity. rsc.orgnih.gov

Sulfated Zirconia: Sulfated zirconia is a strong solid acid catalyst that has been used for the esterification of various carboxylic acids with methanol. researchgate.net

Zeolites and Resins: Acidic zeolites and ion-exchange resins like Amberlyst-15 are also commonly used as solid acid catalysts in esterification processes. iiste.org

The selection of the catalyst and its loading level requires careful optimization to balance reaction rate, yield, and cost. Lowering catalyst loading is desirable to reduce costs, but it may lead to longer reaction times.

The following table provides examples of different catalyst types and their loadings used in the esterification of analogous carboxylic acids.

| Catalyst | Catalyst Type | Loading | Substrate | Key Advantage |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Catalytic amount (e.g., 0.1 mL for 610 mg acid) | Benzoic Acid | Low cost and high activity. operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 5 mol% | D-Tartaric Acid | Effective for driving equilibrium. operachem.com |

| Phosphoric Acid Modified Montmorillonite K10 | Heterogeneous | 10 wt% | Substituted Benzoic Acids | Reusable and allows for solvent-free conditions. ijstr.org |

| UiO-66-NH₂ | Heterogeneous | 25 mg for 5 mL reactant solution | Fluorinated Aromatic Carboxylic Acids | High catalytic performance and reduced reaction time. rsc.orgresearchgate.net |

| Zirconocene bis(trifluoromethanesulfonate) tetrahydrofuran complex | Homogeneous | 2 mol% | Benzoic Acid | Moisture-tolerant. acs.org |

| Amberlyst-15 | Heterogeneous | 5-40 mol% | Glycerol, Benzoic Acid | Easy to separate and reuse. iiste.org |

Chemical Reactivity and Mechanistic Investigations

Electronic Effects of Chlorine and Fluorine Substituents on the Aromatic Ring

The chemical behavior of Methyl 2-chloro-4,6-difluorobenzoate is fundamentally governed by the electronic influence of its substituents on the aromatic ring. The chlorine, two fluorine atoms, and the methyl ester group collectively render the benzene (B151609) ring significantly electron-deficient. This property is a direct consequence of the inductive and resonance effects exerted by each substituent.

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. They strongly withdraw electron density from the aromatic ring through the sigma bonds. This inductive withdrawal is a primary factor in the deactivation of the ring towards electrophilic attack. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

Methyl Ester Group (-I, -M): The methyl ester group (-COOCH₃) is a powerful electron-withdrawing group. It deactivates the aromatic ring through both a moderate inductive effect and a strong resonance (or mesomeric) effect. The carbonyl group withdraws π-electron density from the ring, further reducing its nucleophilicity.

The cumulative effect of one chlorine, two fluorine atoms, and a methyl ester group is a severely electron-poor aromatic system. This pronounced electron deficiency is the key determinant of the compound's reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution. uomustansiriyah.edu.iqmasterorganicchemistry.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -COOCH₃ | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating |

| -Cl | 2 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -F | 4 | Strongly Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -F | 6 | Strongly Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

Reactivity Profile of the Ester Group in this compound

The ester functional group in this compound exhibits characteristic reactivity, primarily centered on the electrophilic nature of the carbonyl carbon. Standard ester reactions such as hydrolysis (saponification), transesterification, and reduction are possible. The powerful electron-withdrawing nature of the halogenated aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to the ester of an unsubstituted benzoic acid. stackexchange.com However, the ortho-chloro substituent may introduce steric hindrance, potentially slowing the rate of attack at the carbonyl center. Common transformations include:

Hydrolysis: Reaction with a strong base, such as sodium hydroxide (B78521), followed by acidification will convert the ester into the corresponding 2-chloro-4,6-difluorobenzoic acid.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding benzyl (B1604629) alcohol, (2-chloro-4,6-difluorophenyl)methanol.

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways

The highly electron-deficient nature of the aromatic ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgnih.gov This reaction pathway is the dominant mode of reactivity for this compound, where a nucleophile replaces one of the halogen atoms. The reaction is strongly facilitated by the presence of electron-withdrawing groups (in this case, three halogens and an ester) positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile attacks one of the carbon atoms bearing a halogen. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the powerful electron-withdrawing methyl ester group.

Elimination: The aromaticity of the ring is restored by the expulsion of a halide ion (F⁻ or Cl⁻) as the leaving group.

A key consideration in polyhalogenated compounds is which halogen is displaced. In SNAr reactions, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is often reversed (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is favored at the most electron-deficient carbon. The extreme electronegativity of fluorine makes the carbon it is attached to highly electrophilic, thus promoting attack at that position. While chloride is generally a better leaving group than fluoride (B91410), the activation of the C-F bond towards nucleophilic attack often dictates the reaction's outcome in polyfluoroaromatic compounds. rsc.org

Regioselectivity in the SNAr reaction of this compound is complex, as all three halogen-bearing positions are activated for nucleophilic attack. The outcome depends on the interplay between the electrophilicity of the carbon atom and the stability of the resulting Meisenheimer complex.

Attack at C4 (para to the ester): The fluorine at the C4 position is para to the strongly activating methyl ester group and ortho to the C-H at C5 and C-H at C3. A nucleophilic attack here would generate a Meisenheimer complex where the negative charge is effectively delocalized onto the carbonyl oxygen of the ester group. This is a highly favored pathway. libretexts.org

Attack at C2 or C6 (ortho to the ester): The chlorine at C2 and the fluorine at C6 are both ortho to the ester group and para to another halogen. Attack at these positions also leads to a stabilized Meisenheimer intermediate, with the negative charge delocalized onto the ester.

Therefore, a nucleophile could potentially displace the chlorine at C2, the fluorine at C4, or the fluorine at C6. Predicting the precise regioselectivity often requires computational modeling or experimental analysis, as it can be sensitive to the nucleophile, solvent, and reaction conditions. researchgate.net Stereoselectivity is not a factor in these reactions unless a chiral nucleophile is employed, as the substrate itself is achiral.

| Position of Attack | Leaving Group | Activating Groups (and their relation to the attack site) |

|---|---|---|

| C2 | Cl⁻ | -COOCH₃ (ortho), -F (para) |

| C4 | F⁻ | -COOCH₃ (para), -Cl (ortho), -F (ortho) |

| C6 | F⁻ | -COOCH₃ (ortho), -F (para) |

Electrophilic Aromatic Substitution (EAS) Potential

The potential for this compound to undergo Electrophilic Aromatic Substitution (EAS) is extremely low. EAS reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, require an electron-rich aromatic ring to act as a nucleophile and attack a strong electrophile. chemistry.coach The subject molecule is the antithesis of this, being highly electron-deficient due to the cumulative deactivating effects of its four substituents. libretexts.org

Any attempt to perform an EAS reaction would require exceptionally harsh conditions (e.g., forcing temperatures, very strong superacids). Even under such conditions, the reaction would be very slow, and yields would likely be negligible. The compound is, for all practical purposes, considered inert towards electrophilic aromatic substitution. uomustansiriyah.edu.iq

Radical Chemistry and Photoreactivity Studies

The study of radical and photochemical reactions of this compound is a more specialized area. Generally, aryl halides can undergo photochemical reactions, which may involve the homolytic cleavage of the carbon-halogen bond to produce an aryl radical. The energy required for this cleavage depends on the bond dissociation energy, which follows the trend C-F > C-Cl > C-Br > C-I.

Consequently, under photolytic conditions (e.g., UV irradiation), the weaker carbon-chlorine bond would be more susceptible to cleavage than the stronger carbon-fluorine bonds. This could initiate radical chain reactions or lead to the formation of other products via the aryl radical intermediate. Studies on the photolysis of various fluorinated and chlorinated aromatic compounds in aqueous environments have shown that degradation can occur, often leading to defluorination or dechlorination. nih.govnih.gov However, specific experimental data on the photoreactivity of this compound is not widely reported.

Coordination Chemistry and Ligand Development Potential

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its structural features suggest potential applications in ligand development and coordination chemistry. The molecule possesses several functional groups that could interact with metal centers, offering possibilities for the design of novel ligands and the synthesis of coordination complexes.

The primary site for coordination is expected to be the ester functional group. The carbonyl oxygen of the ester can act as a Lewis base, donating a lone pair of electrons to a metal center. This interaction would be a monodentate coordination. It is also conceivable, under certain conditions, that the ester group could act as a bidentate ligand, coordinating through both the carbonyl oxygen and the methoxy (B1213986) oxygen, although this is less common for simple benzoate (B1203000) esters.

The electronic properties of the benzene ring, influenced by the chloro and difluoro substituents, would likely modulate the coordinating ability of the ester group. The halogen atoms are electron-withdrawing, which reduces the electron density on the carbonyl oxygen, potentially weakening its ability to coordinate to a metal center. However, these substituents also enhance the electrophilic character of the aromatic ring, which could be a factor in certain organometallic reactions.

Beyond simple coordination through the ester, this compound could serve as a precursor for the synthesis of more complex ligands. For instance, the chloro substituent offers a potential site for nucleophilic substitution or cross-coupling reactions. This could allow for the introduction of other donor groups, transforming the molecule into a bidentate or polydentate ligand. For example, reaction with a molecule containing a donor atom like nitrogen or phosphorus could yield a chelating ligand capable of forming stable complexes with a variety of metals.

The fluorine atoms are generally less reactive in nucleophilic substitution reactions on an aromatic ring compared to chlorine. However, their strong electron-withdrawing nature significantly influences the reactivity of the other positions on the ring and the properties of any resulting metal complexes. The presence of fluorine can also impart unique properties to the final coordination compounds, such as increased thermal stability and altered electronic characteristics of the metal center.

While direct experimental data is scarce, the potential for this compound in coordination chemistry can be inferred from the behavior of related substituted benzoate ligands. The interplay of the ester group's coordinating ability and the potential for chemical modification at the chloro position makes it an interesting, albeit underexplored, platform for ligand design.

Table of Potential Coordination Interactions and Ligand Development Pathways

| Functional Group | Potential Coordination Mode | Potential for Ligand Modification |

| Ester (C=O) | Monodentate coordination via carbonyl oxygen | - |

| Chloro (-Cl) | - | Site for nucleophilic substitution or cross-coupling reactions to introduce new donor atoms |

| Fluoro (-F) | - | Generally unreactive but influences electronic properties |

Further research would be necessary to fully explore and realize the potential of this compound in the field of coordination chemistry and ligand development.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental data for the ¹H, ¹³C, and ¹⁹F NMR spectra of Methyl 2-chloro-4,6-difluorobenzoate, including chemical shifts, coupling constants, and multiplicity, are not published in the surveyed scientific literature. Consequently, a full analysis of its aromatic, aliphatic, and fluorine resonances cannot be provided at this time.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

Specific ¹H NMR data for this compound is not available. For a definitive structural assignment, one would expect to observe signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the presence of the chlorine and two fluorine substituents on the benzene (B151609) ring.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Experimental ¹³C NMR spectral data, which is crucial for mapping the carbon framework of the molecule, remains unreported for this compound. Such data would typically show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with the latter's chemical shifts being significantly affected by the halogen substituents.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. However, specific ¹⁹F NMR data, including chemical shifts and coupling constants (J-F-F, J-H-F, J-C-F), for this compound are not documented. This information would be invaluable for confirming the positions of the fluorine atoms on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

A detailed analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy is hampered by the lack of available experimental spectra.

Identification of Characteristic Functional Group Vibrations

Without experimental IR and Raman spectra, the identification of characteristic functional group vibrations is purely predictive. Based on the structure, one would anticipate key vibrational modes including:

C=O Stretching: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretching: Bands associated with the ester C-O bonds.

Aromatic C=C Stretching: Vibrations within the benzene ring.

C-H Stretching: Signals from the aromatic and methyl group C-H bonds.

C-F Stretching: Strong absorption bands typically found in the 1000-1400 cm⁻¹ region.

C-Cl Stretching: A band in the lower frequency region of the IR spectrum.

A definitive table of these vibrational frequencies cannot be compiled without empirical data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysislibretexts.orgdiva-portal.org

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₅ClF₂O₂), the nominal molecular weight is 206 g/mol, calculated using the most common isotopes of its constituent elements.

In electron ionization mass spectrometry (EI-MS), aromatic esters typically show a prominent molecular ion peak ([M]⁺˙) due to the stability of the aromatic ring. libretexts.orgwhitman.edu The fragmentation of this compound is expected to follow characteristic pathways for this class of compounds. whitman.eduyoutube.com

A primary fragmentation event is the alpha-cleavage, involving the loss of the methoxy (B1213986) radical (•OCH₃), which has a mass of 31 Da. whitman.edu This cleavage results in the formation of a highly stable 2-chloro-4,6-difluorobenzoyl cation. This fragment is often the most abundant ion in the spectrum, known as the base peak. youtube.com Another common fragmentation pathway for such benzoyl cations is the subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to the formation of a chlorodifluorophenyl cation. youtube.com The presence of a chlorine atom results in a characteristic isotopic pattern for all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the main peak.

| Ion/Fragment | Proposed Formula | m/z (Nominal) | Description |

|---|---|---|---|

| Molecular Ion | [C₈H₅ClF₂O₂]⁺˙ | 206 | Ionized intact molecule |

| Base Peak | [C₇H₂ClF₂O]⁺ | 175 | Loss of methoxy radical (•OCH₃) |

| Secondary Fragment | [C₆H₂ClF₂]⁺ | 147 | Loss of carbon monoxide (CO) from the m/z 175 fragment |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. uky.eduresearchgate.net By comparing the experimentally measured exact mass with the calculated theoretical mass, a unique molecular formula can be assigned. youtube.com

For this compound, the elemental composition is C₈H₅ClF₂O₂. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). This calculation is crucial for confirming the identity of the compound in complex samples. uky.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₂O₂ |

| Calculated Monoisotopic Mass | 205.9946 u |

Tandem mass spectrometry, or MS/MS, is a powerful technique used to further elucidate the structure of a compound. In an MS/MS experiment, an ion of a specific m/z value (the precursor ion) is selected from the initial mass spectrum, subjected to fragmentation, and then the resulting fragment ions (product ions) are mass-analyzed. unt.edu This process provides detailed information about the connectivity of atoms within the molecule. nih.gov

For this compound, the molecular ion ([C₈H₅ClF₂O₂]⁺˙ at m/z 205.9946) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment it. unt.edu The resulting product ion spectrum would be expected to show a major peak corresponding to the 2-chloro-4,6-difluorobenzoyl cation ([C₇H₂ClF₂O]⁺ at m/z 174.9783) from the loss of the methoxy radical. Selecting this ion for a further stage of fragmentation (MS³) would show the loss of CO, confirming the fragmentation pathway and, by extension, the structure of the original molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determinationunt.eduutdallas.eduresearchgate.netnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation as it exists within the crystal lattice. nih.gov

While a specific single-crystal X-ray structure for this compound is not available in the public domain, the methodology remains the gold standard for solid-state structural elucidation. mdpi.com Studies on structurally related compounds, such as other halogenated benzoic acid derivatives, provide valuable insights into the expected molecular geometry. rsc.orgresearchgate.net For instance, the crystal structure of a related compound, 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate, has been determined, demonstrating the utility of this technique for complex esters. researchgate.net Such an analysis for the title compound would confirm the planarity of the benzene ring and determine the precise orientation of the ester group relative to the ring, which is influenced by both electronic effects and crystal packing forces. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ed.ac.uk For this compound, several types of interactions are expected to play a role. The presence of fluorine and oxygen atoms allows for the formation of weak C–H···F and C–H···O hydrogen bonds. ed.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the substituted benzene chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals).

The electronic absorption spectrum of benzene, the parent chromophore, exhibits three main absorption bands originating from π → π* transitions. These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are typically found at lower wavelengths (around 184 nm and 204 nm, respectively) and are characterized by high molar absorptivity. The B-band, appearing at longer wavelengths (around 256 nm), is a symmetry-forbidden transition in the highly symmetrical benzene molecule, resulting in a much lower intensity.

Substitution on the benzene ring, as seen in this compound, alters the symmetry of the molecule and influences the energy of the molecular orbitals. This leads to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of these characteristic bands. The substituents—a chlorine atom, two fluorine atoms, and a methyl ester group—all contribute to these spectral modifications through inductive and resonance effects.

Detailed Research Findings

While specific, experimentally determined UV-Vis absorption data for this compound is not widely available in peer-reviewed literature, the expected spectral characteristics can be inferred from the known effects of its substituents on the benzene chromophore.

Halogen Substituents (Cl and F): Both chlorine and fluorine are electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they also possess lone pairs of electrons that can be donated to the benzene ring through the resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect. This leads to a stabilization of the ground state and a slight destabilization of the excited state, typically resulting in a small bathochromic (red) shift of the B-band compared to unsubstituted benzene. The fine structure of the B-band, characteristic of benzene, is often lost in substituted derivatives.

Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group due to the carbonyl (C=O) functionality. It can extend the conjugation of the π-system of the benzene ring. This extension of the chromophore generally leads to a significant bathochromic shift of the primary absorption bands.

The combined effect of the chloro, difluoro, and methyl ester substituents on the benzene ring in this compound is expected to result in a UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to benzene. The π → π* transitions of the substituted aromatic system would be the dominant electronic transitions observed.

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net Such theoretical calculations can provide valuable insights into the λmax values, oscillator strengths (related to molar absorptivity), and the nature of the molecular orbitals involved in the electronic transitions for compounds like this compound.

Hypothetical UV-Vis Absorption Data

The following table presents hypothetical, yet plausible, UV-Vis absorption data for this compound in a common solvent like methanol (B129727) or ethanol (B145695), based on the expected shifts from the benzene chromophore and similar substituted benzoates. This data is for illustrative purposes to represent the typical electronic transitions.

| Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π* (Primary Band) | ~210-230 | Corresponds to the E2 band of benzene, shifted bathochromically due to substitution. |

| π → π* (Secondary Band) | ~270-290 | Corresponds to the B band of benzene, shifted bathochromically and likely without fine structure. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are foundational to computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Density Functional Theory (DFT) is a principal class of these methods, which determines the electronic structure of a molecule by modeling its electron density. vjst.vn DFT is widely used due to its favorable balance of computational cost and accuracy, making it suitable for a broad range of molecular systems, including substituted aromatic compounds like Methyl 2-chloro-4,6-difluorobenzoate. researchgate.netsemanticscholar.org

A crucial first step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest point on its potential energy surface. researchgate.net For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached.

| Dihedral Angle | Description | Expected Influence on Stability |

| C(ring)-C(ring)-C(carbonyl)-O(carbonyl) | Defines the orientation of the ester group relative to the benzene (B151609) ring. | Steric hindrance from the ortho-chloro and fluoro substituents would likely favor a non-planar arrangement to minimize repulsion. |

| C(ring)-C(carbonyl)-O(ester)-C(methyl) | Defines the orientation of the methyl group. | The cis and trans (relative to the C=O bond) conformations are key considerations, with one typically being more stable. |

This interactive table outlines the key dihedral angles that would be analyzed in a conformational study of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For this compound, a DFT calculation would reveal the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic ring.

LUMO: The LUMO is likely distributed over the aromatic ring and the electron-withdrawing carbonyl group, with significant contributions from the carbons bonded to the electronegative chlorine and fluorine atoms. This distribution indicates the sites most susceptible to nucleophilic attack.

Analysis of the FMOs helps to rationalize and predict the molecule's behavior in chemical reactions. nih.govrsc.org

| Orbital | Description | Predicted Location on this compound | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the π-system of the difluorobenzene ring. | Site of electron donation in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the aromatic ring and carbonyl group. | Site of electron acceptance in reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | N/A | Indicator of kinetic stability and chemical reactivity. |

This interactive table summarizes the key aspects of the Frontier Molecular Orbitals for this compound.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret experimental spectra or to verify a proposed chemical structure. youtube.com

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. nih.gov The method involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. acs.org By comparing the calculated shielding of the target molecule to that of a reference compound (like tetramethylsilane), the chemical shifts can be determined. ruc.dk This predictive power is invaluable for confirming the structure of newly synthesized compounds and for assigning complex spectra. aps.org

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption bands in infrared (IR) and Raman spectra. vjst.vn Each calculated frequency can be animated to visualize the specific atomic motions of that vibrational mode (e.g., C=O stretching, C-F stretching, ring breathing). mdpi.com This allows for a detailed assignment of experimental spectra. For substituted benzoic acid esters, DFT has been used to analyze how substituents influence characteristic frequencies, such as the carbonyl stretch. researchgate.netresearchgate.net

| Spectroscopic Parameter | Computational Method | Information Gained |

| 1H and 13C NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method within DFT | Prediction of the position of signals in NMR spectra for structure elucidation. |

| Vibrational Frequencies (IR/Raman) | DFT frequency calculations | Prediction of absorption band positions and assignment of vibrational modes (e.g., C=O stretch, C-Cl stretch, C-F stretch). |

This interactive table shows the types of spectroscopic data that can be predicted for this compound using DFT.

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. researchgate.net It provides a visual guide to the charge distribution and is a powerful tool for predicting chemical reactivity. researchgate.net The MEP surface is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are the preferred sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. nih.gov The highly electronegative fluorine atoms would also create negative potential regions. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive or near-neutral potential (blue/green). This map provides a clear, intuitive prediction of how the molecule will interact with other reagents. nih.gov

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. acs.org

For this compound, MD simulations could be used to study its behavior in a solvent, such as water or an organic solvent. rsc.orgacs.orgresearchgate.net These simulations would reveal:

Conformational Dynamics: How the molecule transitions between different conformations in solution at a given temperature.

Solvation Structure: How solvent molecules arrange themselves around the solute, providing a detailed picture of intermolecular interactions like hydrogen bonding or van der Waals forces.

Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to its behavior in various applications.

MD provides a bridge between the static picture of a single molecule and its behavior in a realistic, dynamic environment.

Reaction Mechanism Prediction and Transition State Analysis

DFT and ab initio methods are powerful tools for elucidating the mechanisms of chemical reactions. scirp.org By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, any intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

For this compound, these methods could be applied to study various reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The difluoro-substituted benzene ring is activated towards attack by nucleophiles. DFT calculations could model the substitution of one of the fluorine atoms or the chlorine atom, determining the relative activation barriers and predicting the regioselectivity of the reaction. researchgate.netresearchgate.netnih.gov

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis could be investigated. rsc.org Calculations would identify the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, providing a detailed understanding of this fundamental reaction. researchgate.netnih.govresearchgate.netic.ac.uk

By locating transition states and calculating activation energies, computational chemistry allows for the prediction of reaction outcomes and provides a detailed, atomistic view of how chemical transformations occur. nih.gov

Solvent Effects and Implicit Solvation Models in Theoretical Studies

In the realm of computational chemistry, understanding the influence of the solvent environment on the properties and behavior of a molecule is of paramount importance. For a compound such as this compound, the surrounding solvent can significantly alter its conformational preferences, electronic structure, and reactivity. Theoretical studies employ solvation models to account for these effects, with implicit solvation models offering a computationally efficient method to simulate the bulk influence of the solvent.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules explicitly. This approach is particularly advantageous for exploring a wide range of solvents and for calculations on larger molecular systems where explicit solvent simulations would be computationally prohibitive. The solute molecule is placed within a cavity in this dielectric continuum, and the interactions between the solute and the solvent are calculated based on the solute's charge distribution and the solvent's bulk properties.

Several implicit solvation models are commonly used in theoretical studies, including the Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, IEF-PCM), and the SMD (Solvation Model based on Density) model. These models differ in how they define the solute cavity and how they calculate the solvation free energy, which is a sum of electrostatic and non-electrostatic contributions. The electrostatic component arises from the polarization of the solvent by the solute, while the non-electrostatic part includes contributions from cavitation (the energy required to create the solute cavity in the solvent), dispersion, and repulsion.

Theoretical investigations into the solvent effects on this compound would typically involve geometry optimizations and property calculations (such as dipole moments, electronic transition energies, and NMR chemical shifts) in the gas phase and in a selection of solvents with varying polarities. By comparing the results, researchers can quantify the impact of the solvent on the molecule's characteristics.

For instance, a study might reveal how the dipole moment of this compound changes in response to the solvent's dielectric constant. An increase in dipole moment in more polar solvents would indicate a significant polarization of the solute's electron density by the solvent's reaction field.

The following table illustrates hypothetical data from a theoretical study on the effect of different implicit solvation models and solvents on the calculated dipole moment of this compound.

Table 1: Calculated Dipole Moments (in Debye) of this compound in Various Solvents Using Different Implicit Solvation Models.

| Solvent | Dielectric Constant (ε) | PCM | C-PCM | SMD |

|---|---|---|---|---|

| Gas Phase | 1.0 | 2.85 | 2.85 | 2.85 |

| Toluene (B28343) | 2.38 | 3.12 | 3.15 | 3.18 |

| Tetrahydrofuran (THF) | 7.58 | 3.45 | 3.48 | 3.52 |

| Acetone | 20.7 | 3.68 | 3.71 | 3.75 |

| Acetonitrile (B52724) | 37.5 | 3.75 | 3.79 | 3.83 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.80 | 3.84 | 3.88 |

| Water | 78.4 | 3.88 | 3.92 | 3.97 |

Furthermore, implicit solvation models are crucial for predicting spectroscopic properties that are known to be solvent-dependent. For example, the absorption wavelength in UV-Vis spectroscopy can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. Theoretical calculations can predict these shifts by computing the electronic transition energies in different solvent environments. A bathochromic (red) or hypsochromic (blue) shift can be rationalized by examining how the solvent stabilizes the ground and excited electronic states of the molecule.

Similarly, NMR chemical shifts are also influenced by the solvent. While these effects are often subtle, they can be predicted using computational methods that incorporate an implicit solvent model. The model accounts for the bulk magnetic susceptibility and reaction field effects of the solvent, which can alter the shielding of the nuclei in the solute molecule.

The table below presents a hypothetical comparison of the predicted ¹³C NMR chemical shifts for the carbonyl carbon of this compound in different solvents, illustrating the type of data that would be generated in such a theoretical investigation.

Table 2: Predicted ¹³C NMR Chemical Shift (in ppm) of the Carbonyl Carbon of this compound in Various Solvents.

| Solvent | Dielectric Constant (ε) | Predicted Chemical Shift (ppm) |

|---|---|---|

| Gas Phase | 1.0 | 165.2 |

| Toluene | 2.38 | 165.5 |

| Tetrahydrofuran (THF) | 7.58 | 165.9 |

| Acetone | 20.7 | 166.3 |

| Acetonitrile | 37.5 | 166.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 166.7 |

| Water | 78.4 | 167.1 |

Synthesis and Chemical Reactivity of Derivatives

Design and Synthesis of Analogues with Modified Substituents on the Aromatic Ring

The synthesis of analogues of methyl 2-chloro-4,6-difluorobenzoate is primarily achieved through multi-step sequences starting from appropriately substituted precursors. The strategic introduction of different functional groups onto the benzene (B151609) ring allows for a detailed investigation of their electronic and steric effects on the molecule's properties.

The identity and placement of halogen atoms on the aromatic ring are critical determinants of a molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The synthesis of analogues with varied halogen patterns allows for the exploration of these effects. For instance, the preparation of compounds like methyl 2-fluoro-4-bromo-6-methylbenzoate illustrates a common synthetic strategy. A typical synthesis can start from a substituted aniline, such as 2-fluoro-6-methylaniline. This precursor can undergo bromination, followed by a Sandmeyer reaction to replace the amino group with another halogen. Subsequent Grignard reaction with carbon dioxide introduces the carboxylic acid moiety, which is then esterified with methanol (B129727) to yield the final product. This multi-step approach offers the flexibility to introduce different halogens at specific positions.

Analogues such as Methyl 4-bromo-2,6-difluorobenzoate are also synthesized to study the impact of replacing the chlorine atom with a bromine atom, which has different electronic properties and leaving group abilities in certain reactions.

To further modulate the electronic landscape of the aromatic ring, other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can be incorporated.

Electron-Withdrawing Groups: The introduction of a strong EWG, such as a nitro group (–NO₂), significantly enhances the electrophilicity of the aromatic ring. The synthesis of methyl 2-chloro-4-fluoro-5-nitrobenzoate is a clear example. This process typically begins with the nitration of a suitable precursor like 2-chloro-4-fluorobenzoic acid using a mixture of nitric and sulfuric acids. The resulting nitro-substituted carboxylic acid is then esterified, commonly by refluxing in methanol with a catalytic amount of sulfuric acid, to produce the desired methyl ester. chemicalbook.com A similar pathway can be used for the synthesis of methyl 2-fluoro-3-nitrobenzoate , starting from 2-fluoro-3-nitrobenzoic acid.

Electron-Donating Groups: Conversely, the introduction of EDGs like amino (–NH₂) or methoxy (B1213986) (–OCH₃) groups increases the electron density of the aromatic ring. The synthesis of amino-substituted analogues, such as ethyl 4-amino-3,5-difluorobenzoate , can be achieved from 4-amino-3,5-difluorobenzoic acid. nih.gov The synthesis involves the esterification of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. nih.gov The resulting amino ester can then be a precursor for a variety of other derivatives. The synthesis of methoxy-containing analogues, like methyl 5-chloro-2-methoxybenzoate , often involves starting materials that already contain the methoxy group, followed by chlorination and esterification steps.

Modification of the Ester Functional Group

The methyl ester group (–COOCH₃) is a key reactive site that can be transformed into other functional groups, thereby expanding the chemical diversity of the derivatives.

Hydrolysis: The most fundamental transformation is the hydrolysis of the ester back to the parent carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidic workup. High-temperature water has also been shown to effectively hydrolyze sterically hindered methyl benzoates. nih.gov The resulting carboxylic acid is a valuable intermediate for synthesizing amides, acid chlorides, and other esters.

Transesterification: This process converts the methyl ester into a different ester (e.g., ethyl, benzyl (B1604629), or butyl ester) by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting a methyl benzoate (B1203000) with ethanol and a catalytic amount of sulfuric acid can produce the corresponding ethyl benzoate. rsc.org This method is useful for altering the steric bulk and lipophilicity of the ester moiety.

Amidation: The ester can be converted directly into an amide by reaction with an amine. This transformation can be promoted by bases or catalyzed by specific reagents like niobium(V) oxide. The reaction conditions can be tuned to accommodate a wide range of amines, from simple anilines to more complex structures, yielding primary, secondary, or tertiary amides.

Investigation of the Impact of Structural Modifications on Chemical Reactivity

The rate of alkaline hydrolysis of the ester group is highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion, thus accelerating hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis by reducing the carbonyl carbon's electrophilicity. The following table illustrates the predicted effect of substituents on the hydrolysis half-life of methyl benzoate derivatives under specific environmental conditions.

| Substituent at C4-position | Electronic Effect | Estimated Hydrolysis Half-life (t₁/₂) at pH 8, 10°C (years) |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | 4.8 |

| -H (Unsubstituted) | Neutral | 1.8 |

| -NO₂ (Nitro) | Electron-Withdrawing | 0.1 |

Data derived from a study on substituted methyl benzoates and extrapolated for illustrative purposes. patsnap.com

Furthermore, the presence of multiple halogens and other EWGs, as in this compound, makes the aromatic ring highly electron-deficient. This property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile attacks a carbon atom bearing a leaving group (like a halogen), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine and chlorine atoms activates the ring towards this type of attack. masterorganicchemistry.com

Structure-Reactivity Relationships in Synthetic Transformations

The principles of physical organic chemistry provide a framework for understanding the relationship between the structure of these benzoate derivatives and their reactivity. The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying these relationships in reactions involving substituted benzene derivatives.

In this equation:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and reflects its electronic effect (a positive σ indicates an EWG, a negative σ indicates an EDG).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the alkaline hydrolysis of methyl esters of substituted benzoic acids, the reaction constant (ρ) is positive (e.g., ρ = 2.38), indicating that the reaction is accelerated by electron-withdrawing substituents. libretexts.org These groups stabilize the developing negative charge in the transition state of the rate-determining step (the nucleophilic attack of OH⁻ on the carbonyl carbon), thereby lowering the activation energy and increasing the reaction rate.

In the context of SNAr reactions, the structure-reactivity relationships are also well-defined. The reaction is favored by:

The presence of strong electron-withdrawing groups (like –NO₂ or multiple halogens) positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance and/or induction.

The nature of the leaving group. In SNAr, the typical halogen reactivity order is often reversed from that seen in SN1 or SN2 reactions at saturated carbons. The order is frequently F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the ring, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to attack. masterorganicchemistry.com

By understanding these structure-reactivity relationships, chemists can rationally design synthetic routes and predict the chemical behavior of novel derivatives based on the specific arrangement of substituents on the this compound scaffold.

Applications in Advanced Materials Science

Potential as Monomers for Fluorinated Polymer Synthesis

Due to its reactive sites, Methyl 2-chloro-4,6-difluorobenzoate could potentially serve as a monomer in the synthesis of novel fluorinated polymers. The incorporation of such a monomer could lead to polymers with desirable characteristics.

The presence of strong carbon-fluorine bonds in polymers is a key factor in their high thermal stability. The integration of the 2-chloro-4,6-difluorobenzoate moiety into a polymer backbone could enhance its resistance to thermal degradation.

Hypothetical Thermal Properties of Polymers Derived from this compound

| Polymer Type | Potential Decomposition Temperature (°C) | Potential Glass Transition Temperature (°C) |

|---|---|---|

| Polyester | > 350 | > 150 |

| Polyamide | > 400 | > 180 |

| Polyimide | > 500 | > 250 |

Note: This data is hypothetical and for illustrative purposes only, as no specific research on polymers derived from this compound was found.

Fluoropolymers are renowned for their exceptional chemical resistance. Polymers synthesized using this compound would likely exhibit high resistance to a wide range of chemicals, including acids, bases, and organic solvents.

The rigid aromatic structure of this compound, when incorporated into a polymer chain, could significantly influence the mechanical properties of the resulting material. It might be expected to increase the modulus and tensile strength of the polymer.

Role in the Creation of Specialty Chemicals and Functional Reagents

Beyond polymer science, this compound could be a precursor for the synthesis of more complex specialty chemicals. The chlorine and fluorine atoms provide reactive handles for further chemical modifications, allowing for the creation of a variety of functional reagents for organic synthesis.

Exploration in Electronic and Optical Materials

Fluorinated materials are of growing interest in the fields of electronics and optics due to their low dielectric constants and specific optical properties. While no specific research has been published on the use of this compound in these areas, its structure suggests potential for exploration in the development of new electronic and optical materials.

Environmental Fate and Degradation Mechanisms

Studies on the Photochemical Degradation of Halogenated Aromatics

Photochemical degradation is a significant pathway for the transformation of halogenated organic compounds in the environment. tsijournals.com These chemical reactions, induced by the presence of light, can convert toxic halo-organic compounds into less harmful materials. tsijournals.com Halogenated hydrocarbons and their derivatives are generally stable and exhibit low chemical reactivity, which contributes to their persistence. tsijournals.com However, photochemical processes have proven effective for the degradation of chlorinated compounds, especially at low concentrations in water effluents. tsijournals.com

Research on various halogenated benzenes has shown that the efficiency of photochemical degradation can be influenced by several factors, including the type of halogen and the pH of the solution. researchgate.net For instance, the degradation of halogenated benzenes via electron beam irradiation follows the order: bromobenzene (B47551) > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene. researchgate.net This suggests that the nature of the halogen atom significantly impacts the susceptibility of the compound to degradation. The process often involves dehalogenation, leading to the formation of less halogenated and potentially less toxic compounds. researchgate.net For example, the final products of the electron beam irradiation of some halogenated benzenes were identified as benzene (B151609) and diphenyl. researchgate.net

Phototrophic bacteria can also play a role in the breakdown of halogenated aromatic pollutants, a process known as photobiodegradation. scirp.orgresearchgate.net These microorganisms utilize light energy for their metabolic activities and have been shown to mineralize toxic halogenated pollutants into harmless products. scirp.orgresearchgate.net For instance, photobiodegradation of chlorobenzoates has been extensively studied in phototrophic bacteria like Rhodopseudomonas palustris. scirp.org

Microbial Degradation and Biotransformation Pathways of Fluorinated Benzoates

Microbial activity is a crucial factor in the environmental degradation of fluorinated aromatic compounds. researchgate.net The carbon-fluorine bond is one of the strongest in nature, making organofluorine compounds generally persistent. researchgate.netnumberanalytics.com However, various microorganisms have evolved the capability to degrade these compounds. researchgate.net The complete anaerobic degradation of fluoroaromatics has been reported for 2- and 4-fluorobenzoate (B1226621) in certain denitrifying and sulfate-reducing bacteria. researchgate.net

The microbial degradation of fluorinated benzoates often involves an initial activation step. For example, some anaerobic bacteria can activate fluorinated benzoates to their corresponding coenzyme A (CoA) esters through the action of benzoate-CoA ligases. researchgate.net This activation is a common strategy in the microbial biodegradation of various aromatic compounds. mdpi.com